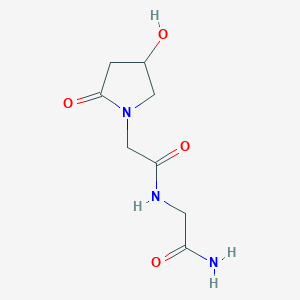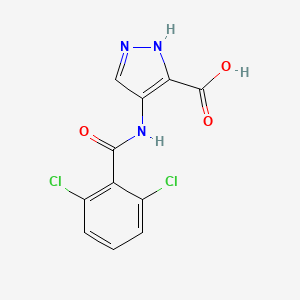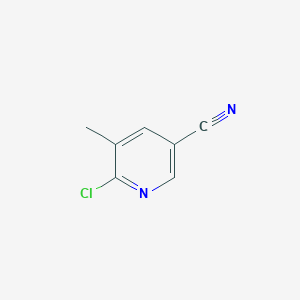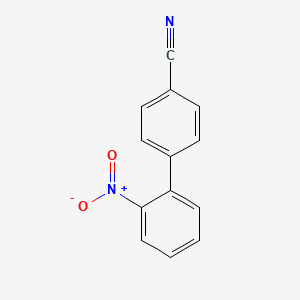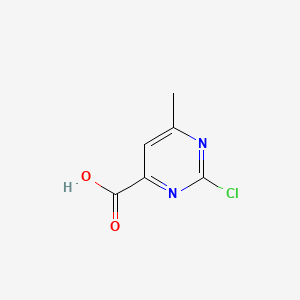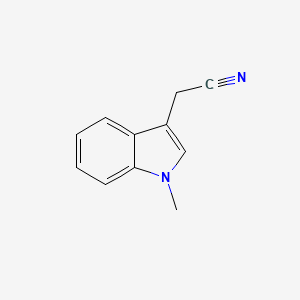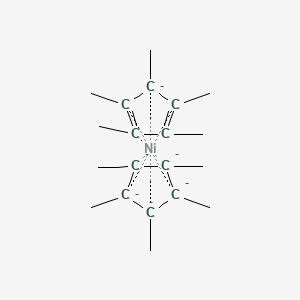
4-氯-1,8-萘啶
描述
4-Chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by their fused pyridine rings, which contribute to their diverse biological and photochemical properties.
科学研究应用
4-Chloro-1,8-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial and anticancer agents.
Materials Science: It is utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is used in the design of molecular receptors and self-assembly systems.
作用机制
Target of Action
1,8-naphthyridines, a class of compounds to which 4-chloro-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
It’s worth noting that 1,8-naphthyridines have been shown to have excellent antimicrobial properties . They are known to enhance the activity of antibiotics against multi-resistant bacterial strains .
Biochemical Pathways
1,8-naphthyridines are known to be involved in various biological activities and photochemical properties . They are used in the treatment of bacterial infections and are under clinical investigations for more applications .
Result of Action
1,8-naphthyridines have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .
Action Environment
The synthesis of 1,8-naphthyridines has been achieved using ecofriendly, safe, and atom-economical approaches .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ammonia, followed by cyclization to form the naphthyridine ring. Another method includes the use of 2-chloropyridine-3-carboxaldehyde as a starting material, which undergoes cyclization in the presence of a base .
Industrial Production Methods: Industrial production of 4-Chloro-1,8-naphthyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, such as pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Reagents such as selenium dioxide (SeO2) in dioxane are used for oxidation.
Cyclization Reactions: Hydrazine hydrate and triethyl orthoesters are used for cyclization reactions.
Major Products:
- Substituted naphthyridines
- Naphthyridine N-oxides
- Fused ring systems like pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines
相似化合物的比较
1,8-Naphthyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have additional functional groups at the 2 and 7 positions, which can alter their chemical properties and applications.
4-Methoxy-1,8-naphthyridine: The methoxy group at the 4-position provides different electronic properties compared to the chlorine atom.
Uniqueness: 4-Chloro-1,8-naphthyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
属性
IUPAC Name |
4-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADAGFXEHBPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497522 | |
| Record name | 4-Chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35170-94-6 | |
| Record name | 4-Chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?
A: 4-Chloro-1,8-naphthyridine undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].
Q2: Can 4-Chloro-1,8-naphthyridine be used to synthesize other heterocyclic systems besides pyrazoles?
A: Yes, the pyrazole products obtained from the reaction of 4-Chloro-1,8-naphthyridine with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].
Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with 4-Chloro-1,8-naphthyridine?
A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.
Q4: Are there alternative reaction pathways for 4-Chloro-1,8-naphthyridine with strong bases besides the formation of pyrazoles?
A: Yes, research indicates that reacting 4-Chloro-1,8-naphthyridine with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].
Q5: Has 4-Chloro-1,8-naphthyridine been used as a building block for synthesizing molecules with potential pharmaceutical applications?
A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a 4-chloro-1,8-naphthyridine derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



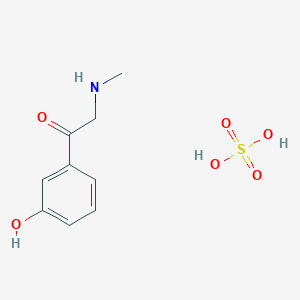
![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
